molecular formula C14H10FN3O4 B2704932 N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide CAS No. 941895-63-2

N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2704932
CAS No.: 941895-63-2
M. Wt: 303.249
InChI Key: SCCCMZOLZIOEQX-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide is a bis-aryl oxalamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fluorophenyl ring at the N1-position and a nitrophenyl ring at the N2-position, connected by a central oxalamide functional group. The distinct electronic properties imparted by the fluorine and nitro substituents make this molecule a valuable scaffold for designing bioactive compounds and studying molecular interactions. Oxalamide derivatives are recognized for their diverse research applications, particularly as inhibitors for various enzymatic targets . The structural motif of connecting aromatic systems via an oxalamide linker is commonly employed in the development of potential therapeutic agents. Related compounds have been investigated for their role as enzyme inhibitors, with mechanisms of action that can involve interaction with active sites or allosteric pockets to modulate biological activity . Furthermore, the structural features of this compound suggest potential for exploration in other scientific areas, including materials science. Researchers can utilize this high-purity compound as a key intermediate in synthetic campaigns, a building block for constructing more complex molecular architectures, or a core structure for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

N-(4-fluorophenyl)-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4/c15-9-4-6-10(7-5-9)16-13(19)14(20)17-11-2-1-3-12(8-11)18(21)22/h1-8H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCCMZOLZIOEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 4-fluoroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-fluoroaniline and 3-aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: 4-fluoroaniline, 3-nitrobenzoic acid, and oxalic acid derivatives.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in binding to these targets, often through hydrogen bonding and electrostatic interactions. The oxalamide linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Properties/Activities Source
N1-(4-Fluorophenyl)-N2-(3-nitrophenyl)oxalamide 4-Fluorophenyl 3-Nitrophenyl Not reported; inferred electronic effects enhance target binding -
GMC-4 () 1,3-Dioxoisoindolin-2-yl 4-Fluorophenyl Antimicrobial activity (in vitro); isoindolinone ring may reduce solubility
Compound 25 () 4-Fluorophenyl Thiazolyl-piperidinylmethyl Antiviral activity (HIV entry inhibitor); LC-MS: 407.16 [M+H+], HPLC purity: 94.7%
N1-(2-Carboxyphenyl)-N2-(3-nitrophenyl)oxalamide (4e) 2-Carboxyphenyl 3-Nitrophenyl Carboxyl group enhances acidity; potential for hydrogen bonding
Compound 23 () 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl CYP4F11-activated SCD inhibitor; ESI-MS: 376.9 [M+H+]; moderate yield (33%)
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamantyl 4-Chlorobenzyloxy Inhibitor of soluble epoxide hydrolase; high purity (>90%), bulky substituents improve target affinity

Key Findings and Trends

Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl (N1) and 3-nitrophenyl (N2) groups in the target compound introduce strong EWGs, which may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to electron-donating substituents like methoxy .

Heterocyclic Modifications: Compound 25 (N2=thiazolyl-piperidinylmethyl) demonstrates potent antiviral activity (94.7% HPLC purity), highlighting the importance of heterocyclic moieties in targeting viral entry mechanisms . Isoindolinone-containing GMC-4 shows antimicrobial activity but may suffer from lower solubility due to its rigid, planar structure .

Bulkier Substituents:

  • Adamantyl derivatives (e.g., compound 10 ) exhibit high inhibitory potency against soluble epoxide hydrolase, attributed to the adamantyl group’s hydrophobic bulk and stability . This contrasts with the target compound’s smaller aromatic substituents.

Biological Activity

N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 299.27 g/mol

The presence of a fluorine atom and a nitro group in the phenyl rings contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in cell signaling pathways.
  • Receptor Modulation : It may modulate receptor activity, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays show that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF-7 (Breast)10.0
HCT116 (Colon)15.0

These results indicate that the compound has a promising profile as a potential anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity against various pathogens. The following table summarizes its efficacy:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound possesses notable antimicrobial properties, making it a candidate for further development in infectious disease treatment.

Case Studies

  • In Vivo Efficacy in Tumor Models :
    A study investigated the effects of this compound in mouse models bearing xenograft tumors. The compound was administered at varying doses, leading to significant tumor regression compared to control groups. Histological analysis revealed reduced cell proliferation and increased apoptosis in treated tumors, supporting its potential as an effective therapeutic agent.
  • Synergistic Effects with Other Drugs :
    Research has also explored the synergistic effects of this compound when combined with established chemotherapeutic agents like cisplatin. Combinations showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could be used to overcome drug resistance in cancer therapy.

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